

# An In-depth Technical Guide to 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (DCHAPS)

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## Compound of Interest

Compound Name: *Dchaps*

Cat. No.: *B011064*

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This technical guide provides a comprehensive overview of 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, a zwitterionic detergent commonly referred to as **DCHAPS**. This document outlines its chemical properties, summarizes key quantitative data, and provides detailed experimental protocols for its application in life sciences research.

## Core Concepts: Full Name and Chemical Structure

**DCHAPS** is a non-denaturing, zwitterionic sulfobetaine detergent. Its unique structure, derived from cholic acid, imparts a combination of properties from both sulfobetaine-type detergents and bile salts, making it highly effective for solubilizing membrane proteins and disrupting protein-protein interactions while preserving the native state and biological activity of the proteins.<sup>[1][2][3]</sup>

- Full Name: 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate<sup>[3][4]</sup>
- Synonyms: CHAPS, 3-((3-Cholamidopropyl)dimethylammonium)-1-propanesulfonate<sup>[2][4][5]</sup>
- Chemical Formula:  $C_{32}H_{58}N_2O_7S$ <sup>[4][6]</sup>
- CAS Number: 75621-03-3<sup>[4][5][6]</sup>

### Chemical Structure:

The structure of **DCHAPS** features a rigid steroidal backbone derived from cholic acid, a flexible linker arm containing a quaternary ammonium ion, and a sulfonate head group. This amphipathic nature, with both hydrophobic and hydrophilic regions, is key to its function as a detergent.

## Quantitative Data Presentation

The following tables summarize the key physicochemical properties of **DCHAPS**, which are critical for its effective use in experimental design.

Table 1: General Physicochemical Properties

Property	Value	References
Molecular Weight	614.88 g/mol	[1]
Appearance	White crystalline powder	[4][7]
Solubility	Soluble in water	[6][7]
Detergent Class	Zwitterionic	[1]
Melting Point	156-158 °C (decomposes)	[7]
Density	1.01 g/mL at 20 °C	[2][7]

Table 2: Micellar Properties

Property	Value	Conditions	References
Critical Micelle Concentration (CMC)	8 to 10 mM (0.492% to 0.615% w/v)	Aqueous solution	[1]
6.41 mM	No salt	[8]	
4.10 mM	1.5 M NaCl	[8]	
Aggregation Number	10	[1][6]	
4-14	0-0.1 M Na <sup>+</sup>	[2]	
Micelle Molecular Weight	6149 Da	[1]	
Cloud Point	≥ 100°C	[1]	
Dialyzable	Yes	[1]	

## Experimental Protocols

**DCHAPS** is a versatile tool in the laboratory, particularly for the solubilization of membrane proteins and for use in two-dimensional gel electrophoresis.

This protocol provides a general framework for the solubilization of membrane proteins using **DCHAPS**. Optimization may be required depending on the specific protein and downstream application.

Materials:

- Cell pellet containing the membrane protein of interest
- Ice-cold Phosphate-Buffered Saline (PBS)
- Ice-cold **DCHAPS** Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1-2% (w/v) **DCHAPS**, protease inhibitors)

Procedure:

- Wash the cell pellet with ice-cold PBS to remove media components.

- Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells. Discard the supernatant.
- Resuspend the cell pellet in ice-cold **DCHAPS** Lysis Buffer. A common starting point is a 1:10 ratio of pellet volume to buffer volume.
- Incubate the mixture on ice or at 4°C for 30-60 minutes with gentle agitation to facilitate lysis and protein solubilization.
- Centrifuge the lysate at high speed (e.g., 14,000-20,000 x g) for 15-30 minutes at 4°C to pellet insoluble cellular debris.
- Carefully collect the supernatant, which contains the solubilized membrane proteins. The sample is now ready for downstream applications such as immunoprecipitation or chromatography.[9]

**DCHAPS** is a key component of rehydration and equilibration buffers in 2D gel electrophoresis, aiding in the denaturation and solubilization of proteins for isoelectric focusing (IEF).

#### Materials:

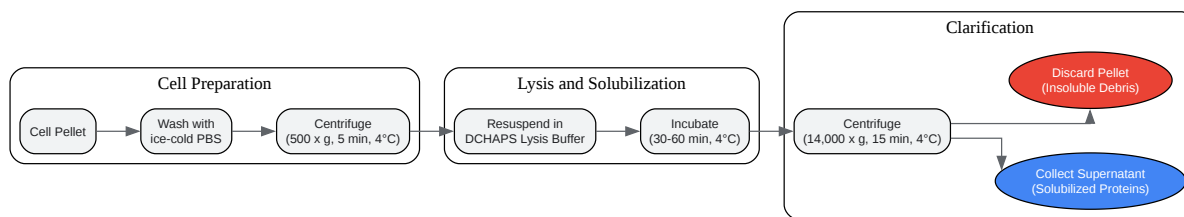
- Protein sample
- Rehydration Buffer (e.g., 8 M Urea, 2-4% (w/v) **DCHAPS**, 50 mM DTT, 0.2% (v/v) carrier ampholytes, and a trace of Bromophenol Blue)
- Equilibration Buffer I (e.g., 6 M Urea, 2% (w/v) SDS, 30% (v/v) glycerol, 50 mM Tris-HCl pH 8.8, 2% (w/v) DTT)
- Equilibration Buffer II (e.g., 6 M Urea, 2% (w/v) SDS, 30% (v/v) glycerol, 50 mM Tris-HCl pH 8.8, 2.5% (w/v) iodoacetamide)
- Immobilized pH Gradient (IPG) strips
- SDS-PAGE gels

#### Procedure:

- **Sample Solubilization:** Solubilize the protein sample in the Rehydration Buffer. The high concentration of urea acts as a chaotropic agent, while **DCHAPS** aids in solubilization.[10]
- **Rehydration and Isoelectric Focusing (First Dimension):**
  - Apply the protein sample to the IPG strip in a rehydration tray.
  - Allow the IPG strip to rehydrate with the sample for several hours or overnight at room temperature.[10]
  - Perform isoelectric focusing according to the manufacturer's instructions for the IEF system.
- **Equilibration:**
  - After IEF, equilibrate the IPG strip in Equilibration Buffer I for 15 minutes with gentle agitation. This step reduces disulfide bonds.
  - Transfer the strip to Equilibration Buffer II for another 15 minutes with gentle agitation. This step alkylates the reduced sulfhydryl groups, preventing them from re-oxidizing.[11]
- **SDS-PAGE (Second Dimension):**
  - Place the equilibrated IPG strip onto the top of an SDS-PAGE gel.
  - Seal the strip in place with a small amount of molten agarose.
  - Perform electrophoresis to separate the proteins based on their molecular weight.
- **Visualization:** Stain the gel with a suitable stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the separated protein spots.[10]

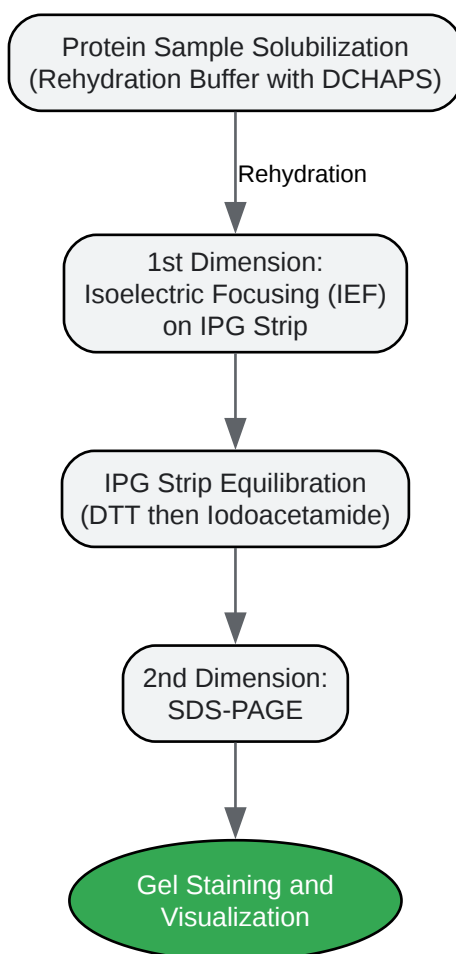
## Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows involving **DCHAPS**.



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Caption: Workflow for Membrane Protein Solubilization using **DCHAPS**.



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Caption: Workflow for Two-Dimensional Gel Electrophoresis using **DCHAPS**.

## Role in Signaling Pathway Research

While **DCHAPS** is not known to directly modulate signaling pathways, it is an indispensable tool for their study. Many components of cellular signaling cascades, including receptors, kinases, and phosphatases, are membrane-associated proteins. The ability of **DCHAPS** to gently and effectively solubilize these proteins from the lipid bilayer is crucial for their isolation and subsequent characterization. By preserving the native conformation and activity of these proteins, **DCHAPS** enables researchers to perform functional assays, study protein-protein interactions within signaling complexes, and conduct structural analyses, all of which are vital for elucidating the mechanisms of signal transduction. The use of **DCHAPS** in co-immunoprecipitation, for example, allows for the isolation of intact signaling complexes, providing insights into the dynamic interactions that govern cellular responses.[2]

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